molecular formula C20H19N5O B11142534 N-[3-(1H-benzimidazol-2-yl)propyl]-5-phenyl-1H-pyrazole-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B11142534
M. Wt: 345.4 g/mol
InChI Key: GCZSBOYLKIOOAZ-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodiazole ring, a pyrazole ring, and a carboxamide group

Preparation Methods

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: Starting from o-phenylenediamine, the benzodiazole ring is formed through a cyclization reaction with a suitable carboxylic acid derivative.

    Alkylation: The benzodiazole intermediate is then alkylated with a propyl halide to introduce the propyl group.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone.

    Coupling Reaction: The benzodiazole and pyrazole intermediates are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.

Chemical Reactions Analysis

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets and pathways.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes, including apoptosis and cell cycle regulation.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This can result in the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly in cancer cells .

Comparison with Similar Compounds

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other compounds that have similar structural features, such as:

The uniqueness of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-5-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O/c26-20(18-13-17(24-25-18)14-7-2-1-3-8-14)21-12-6-11-19-22-15-9-4-5-10-16(15)23-19/h1-5,7-10,13H,6,11-12H2,(H,21,26)(H,22,23)(H,24,25)

InChI Key

GCZSBOYLKIOOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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